molecular formula C10H12F3NO2 B1523170 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 4698-90-2

1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No. B1523170
CAS RN: 4698-90-2
M. Wt: 235.2 g/mol
InChI Key: QBOZYQWTVVSEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It has an average mass of 235.203 Da and a monoisotopic mass of 235.082016 Da .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol” consists of 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure also includes a trifluoromethyl group and a phenoxy group .


Physical And Chemical Properties Analysis

This compound has a density of approximately 1.3±0.1 g/cm3, a boiling point of 353.7±42.0 °C at 760 mmHg, and a flash point of 167.7±27.9 °C . It also has a polar surface area of 55 Å2 and a LogP of 2.10410 .

Scientific Research Applications

Synthesis and Antimicrobial Properties

1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, a study explored the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines, leading to new aminomethoxy derivatives. These compounds exhibited significant antimicrobial efficiency against bacteria and fungi, outperforming some existing medical agents (Jafarov et al., 2019).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 1-phenoxy-3-amino-propan-2-ol have been synthesized and assessed for their potential therapeutic uses. These derivatives, particularly those with specific structural formulas, have shown promise for the treatment and prophylaxis of heart diseases, exhibiting beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

Cardioselective Properties

The compound and its related derivatives have also been examined for their cardioselective properties. A study synthesized 1-(aralkylamino)-3-(aryloxy)propan-2-ols, assessing their apparent dissociation constants using rat ventricular muscle and rat lung membrane preparations. This research contributed to the understanding of cardioselectivity in beta-adrenoceptor blocking agents (Rzeszotarski et al., 1983).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of related compounds have also been a focus of research. For instance, hexadentate N3O3 amine phenol ligands for Group 13 metal ions were prepared and characterized, showing the versatility of these compounds in inorganic chemistry (Liu et al., 1993).

Toxicity Assessment in Biological Models

The toxicity of fluorescent markers produced by derivatives of 1-phenoxy-3-(3-pentadecylphenoxy)propan-2-ol was assessed in various biological models. This study evaluated the acute toxicity and cytotoxic activity of these compounds, contributing to the understanding of their safety in potential applications (Pelizaro et al., 2019).

properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOZYQWTVVSEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 6
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.